(R)-4-(3,4-Dichlorophenyl)-1-tetralone
Overview
Description
(R)-4-(3,4-Dichlorophenyl)-1-tetralone, also known as this compound, is a useful research compound. Its molecular formula is C16H12Cl2O and its molecular weight is 291.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sertraline, also known as ®-4-(3,4-Dichlorophenyl)-1-tetralone or ®-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2h)-one, primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane . This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This action helps to alleviate symptoms of depression and other psychiatric conditions .
Biochemical Pathways
Sertraline’s action on the serotonin reuptake transporter affects the serotonergic pathways in the brain . By increasing the availability of serotonin, it can influence various physiological and psychological processes, including mood regulation, sleep, and appetite .
Pharmacokinetics
Sertraline exhibits a linear pharmacokinetic profile with a half-life of about 26 hours . It is metabolized in the body to form a ketone and an alcohol, which are largely excreted renally as conjugates . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its therapeutic effectiveness .
Result of Action
The increased serotonergic activity resulting from sertraline’s action can lead to improved mood and reduced anxiety . It is indicated for the management of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .
Action Environment
The action, efficacy, and stability of sertraline can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly if they interact with the same cytochrome P450 enzymes . Additionally, individual factors such as age, health status, and genetic variations in metabolism can also impact the drug’s effectiveness .
Biochemical Analysis
Biochemical Properties
Sertraline ketone, ®-, plays a significant role in biochemical reactions, particularly in the synthesis of sertraline. It interacts with various enzymes, including ketoreductases (KREDs), which catalyze the reduction of the ketone group to produce the corresponding alcohol. This interaction is highly enantioselective, favoring the formation of the (S)-enantiomer. Additionally, sertraline ketone, ®-, can be oxidized using sodium hypochlorite and 2-azaadamantane N-oxyl (AZADO) as an organocatalyst to yield the enantiopure (S)-ketone . These interactions highlight the compound’s importance in the chemoenzymatic synthesis of sertraline.
Molecular Mechanism
At the molecular level, sertraline ketone, ®-, exerts its effects primarily through its conversion to sertraline. The conversion involves the reduction of the ketone group by ketoreductases, followed by further chemical modifications. Sertraline, the active compound, binds to the serotonin transporter (SERT) and inhibits the reuptake of serotonin into presynaptic neurons. This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission and contributing to its antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of sertraline ketone, ®-, are crucial for its effective use in synthesis. The compound’s stability under various conditions, including temperature and pH, determines its shelf life and usability. Studies have shown that sertraline ketone, ®-, can be efficiently converted to its corresponding alcohol and further oxidized to the enantiopure (S)-ketone within a few hours . Long-term effects on cellular function are primarily associated with its conversion to sertraline, which has been extensively studied for its therapeutic effects over weeks of treatment .
Dosage Effects in Animal Models
The effects of sertraline ketone, ®-, at different dosages in animal models are not well-documented. Studies on sertraline provide insights into potential dosage effects. Sertraline exhibits dose-dependent effects on serotonin reuptake inhibition, with higher doses leading to more pronounced increases in serotonin levels. Toxic or adverse effects at high doses include gastrointestinal disturbances and potential impacts on liver function . These effects may be relevant when considering the dosage of sertraline ketone, ®-, in preclinical studies.
Metabolic Pathways
Sertraline ketone, ®-, is involved in metabolic pathways leading to the synthesis of sertraline. The compound undergoes reduction by ketoreductases to form the corresponding alcohol, which is then oxidized to the enantiopure (S)-ketone. This ketone serves as a precursor for further chemical modifications to produce sertraline. The metabolic pathways involve various enzymes and cofactors, including sodium hypochlorite and AZADO, which facilitate the oxidation process .
Transport and Distribution
The transport and distribution of sertraline ketone, ®-, within cells and tissues are not extensively studied. Its conversion to sertraline suggests that it may follow similar transport mechanisms. Sertraline is known to be distributed widely in tissues, including the brain, where it exerts its therapeutic effects. The compound’s lipophilic nature facilitates its passage through cell membranes and its accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of sertraline ketone, ®-, is not well-documented. Its conversion to sertraline and subsequent effects on serotonin transporters suggest potential localization in synaptic vesicles and presynaptic terminals. Sertraline’s action on serotonin transporters indicates that it may be localized in regions where these transporters are abundant, such as the synaptic cleft and neuronal membranes .
Properties
IUPAC Name |
(4R)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155748-61-1 | |
Record name | Sertraline ketone, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155748611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SERTRALINE KETONE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT3QM63Z52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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